1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene
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Overview
Description
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-chloro-2,4,5-trifluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing halogens on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are used. These reactions are usually performed under acidic conditions at controlled temperatures.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.
Cross-Coupling Reactions: Products include various substituted aromatic compounds.
Scientific Research Applications
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene has several applications in scientific research:
Synthetic Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Pharmaceuticals: It is employed in the synthesis of bioactive molecules and drug candidates, particularly those targeting specific enzymes or receptors.
Environmental Studies: The compound’s reactivity and stability make it useful in studying the degradation pathways of halogenated aromatic compounds in the environment.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In electrophilic aromatic substitution, the electron-withdrawing halogens activate the benzene ring towards electrophiles, facilitating the substitution reaction. In cross-coupling reactions, the palladium catalyst mediates the formation of new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-2,4,5-trifluorobenzene: Lacks the chlorine atom, which affects its reactivity and applications.
1-(Chloromethyl)-3-chloro-2,4,5-trifluorobenzene: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity patterns.
1-(Bromomethyl)-3-chloro-4,5-difluorobenzene: Has one less fluorine atom, which can influence its chemical properties and uses.
Uniqueness
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is unique due to the combination of bromine, chlorine, and multiple fluorine atoms on the benzene ring. This specific arrangement of halogens imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1260825-49-7 |
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Molecular Formula |
C7H3BrClF3 |
Molecular Weight |
259.45 g/mol |
IUPAC Name |
1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-2-3-1-4(10)7(12)5(9)6(3)11/h1H,2H2 |
InChI Key |
XSFSRMHDYJIPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)CBr |
Purity |
95 |
Origin of Product |
United States |
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